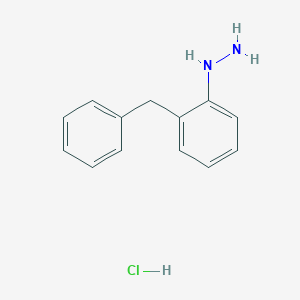

(2-Benzylphenyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Benzylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C₁₃H₁₅ClN₂. It is a derivative of hydrazine, characterized by the presence of a benzyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)hydrazine hydrochloride typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazine group. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Benzylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of azines or other nitrogen derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity

Research has indicated that phenylhydrazine derivatives, including (2-benzylphenyl)hydrazine hydrochloride, possess antifungal properties. A study synthesized various N′-phenylhydrazides and evaluated their antifungal activity against Candida albicans, showing promising results in vitro .

Anticancer Properties

Phenylhydrazine compounds have been investigated for their potential anticancer effects. In particular, studies have demonstrated that certain hydrazine derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The specific structural features of this compound may enhance its efficacy against specific cancer types .

Agrochemical Applications

Insecticidal Properties

this compound has been explored for its insecticidal activity. Phenylhydrazine derivatives are known to exhibit fungicidal and bacteriocidal properties, making them suitable candidates for agricultural applications. For instance, a patent describes the use of arylhydrazides derived from phenylhydrazine as effective agents against various pests and pathogens in crops .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a cross-linking agent. Its hydrazine functional group can react with carbonyl compounds to form stable hydrazones, which can be utilized to enhance the mechanical properties of polymers .

Toxicological Studies

Safety and Toxicity Assessments

Toxicological studies have highlighted the importance of understanding the safety profile of this compound. Reports indicate that exposure can lead to serious health effects, including skin irritation and systemic toxicity at certain doses. For example, studies have shown that doses as low as 1 mg/kg can elicit systemic effects, emphasizing the need for careful handling and usage guidelines .

-

Antifungal Efficacy Study

- Objective: Evaluate the antifungal activity of synthesized phenylhydrazides.

- Methodology: In vitro testing against C. albicans.

- Results: Several derivatives exhibited significant antifungal activity with IC50 values lower than established antifungal agents.

-

Toxicological Assessment

- Objective: Assess the acute toxicity of this compound.

- Findings: Induced hemolysis and liver damage in animal models at doses exceeding 10 mg/kg/day, reinforcing the need for caution during handling.

Wirkmechanismus

The mechanism of action of (2-Benzylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hydrazine group is particularly reactive, allowing it to form stable complexes with metal ions and other electrophiles. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Phenylhydrazine: Similar structure but lacks the benzyl group.

Benzylhydrazine: Similar structure but lacks the phenyl group.

(2-Methylphenyl)hydrazine: Similar structure with a methyl group instead of a benzyl group.

Uniqueness: (2-Benzylphenyl)hydrazine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties. This dual substitution enhances its reactivity and allows for a broader range of applications compared to its simpler analogs .

Biologische Aktivität

(2-Benzylphenyl)hydrazine hydrochloride, a compound with the chemical formula C13H14ClN2, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, structural characteristics, and a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and enzyme inhibition properties.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods involving the condensation of benzyl hydrazine with appropriate aryl aldehydes or ketones. The resulting compound is typically characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.

- Mass Spectrometry : Confirms the molecular weight and structure.

2. Biological Activity Overview

The biological activities of this compound are diverse, with significant findings in several areas:

2.1 Antioxidant Activity

Research indicates that this compound exhibits considerable antioxidant properties. It has been evaluated for its ability to scavenge free radicals using various assays, including:

- DPPH Assay : Demonstrated effective radical scavenging activity.

- ABTS Assay : Showed significant inhibition of ABTS radical cation formation.

The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

2.2 Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Studies have reported:

- Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

- Antifungal Properties : Demonstrated activity against common fungal strains.

2.3 Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor in several studies:

- Acetylcholinesterase (AChE) Inhibition : Exhibited moderate inhibition with IC50 values comparable to standard drugs, suggesting potential in treating Alzheimer's disease.

- Xanthine Oxidase Inhibition : Demonstrated significant inhibitory effects, indicating potential applications in gout treatment.

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

4. Conclusion

This compound is a promising compound with substantial biological activities, particularly in antioxidant and antimicrobial domains. Its ability to inhibit key enzymes further underscores its potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and explore its utility in clinical settings.

Eigenschaften

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.